molecular formula C19H16N2OS2 B2537644 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 710987-26-1

1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2537644
CAS No.: 710987-26-1
M. Wt: 352.47
InChI Key: ILHYBLVBQQFGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that contains both thiophene and pyrazole moieties. Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. The combination of these rings in a single molecule provides unique chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the condensation of 3-methylbenzoyl chloride with 3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions on the thiophene rings.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Alcohol derivatives of the benzoyl moiety.

    Substitution: Halogenated derivatives of the thiophene rings.

Scientific Research Applications

1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: The compound is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with DNA or proteins can contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-1H-pyrazole: Similar structure but lacks the dihydro moiety.

    1-(3-methylbenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole: Contains furan rings instead of thiophene rings.

    1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both thiophene and pyrazole moieties in a single molecule. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

IUPAC Name

(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHYBLVBQQFGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.